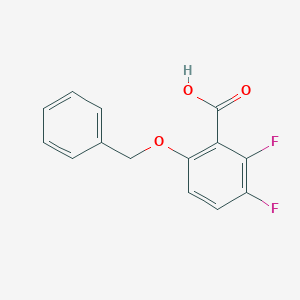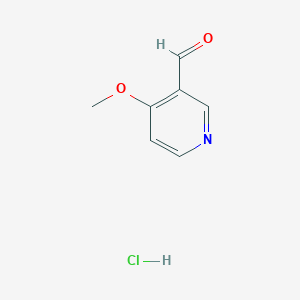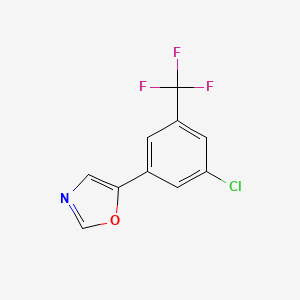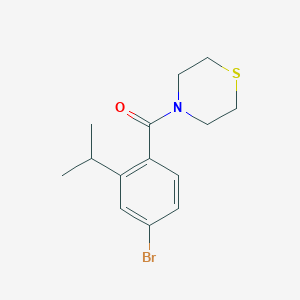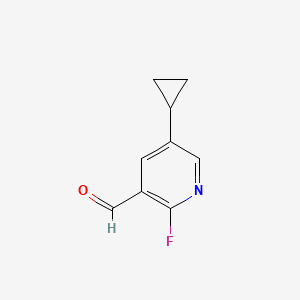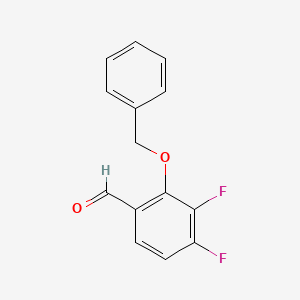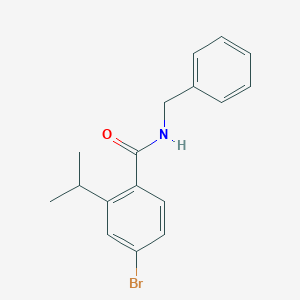
N-Benzyl-4-bromo-2-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-4-bromo-2-isopropylbenzamide is an organic compound with the molecular formula C17H18BrNO and a molecular weight of 332.24 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, and an isopropyl group attached to a benzamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-bromo-2-isopropylbenzamide typically involves the following steps:
Bromination: The starting material, 2-isopropylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale bromination: Using industrial-grade brominating agents and catalysts.
Efficient benzylation: Employing continuous flow reactors to enhance reaction efficiency and product isolation.
化学反応の分析
Types of Reactions
N-Benzyl-4-bromo-2-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Major Products
Substitution: Formation of N-benzyl-4-azido-2-isopropylbenzamide, N-benzyl-4-thio-2-isopropylbenzamide, etc.
Reduction: Formation of N-benzyl-4-amino-2-isopropylbenzamide.
Oxidation: Formation of N-benzyl-4-bromo-2-isopropylbenzoic acid.
科学的研究の応用
N-Benzyl-4-bromo-2-isopropylbenzamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzyl-4-bromo-2-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and benzyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Benzyl-4-bromo-2-methylbenzamide
- N-Benzyl-4-chloro-2-isopropylbenzamide
- N-Benzyl-4-fluoro-2-isopropylbenzamide
Uniqueness
N-Benzyl-4-bromo-2-isopropylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The isopropyl group also contributes to its steric and electronic properties, making it a valuable compound in various research applications.
特性
IUPAC Name |
N-benzyl-4-bromo-2-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12(2)16-10-14(18)8-9-15(16)17(20)19-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSUWDLIJUUTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
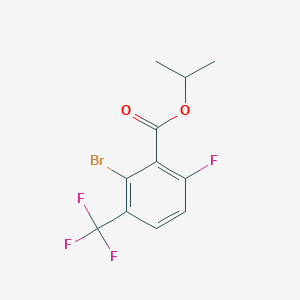
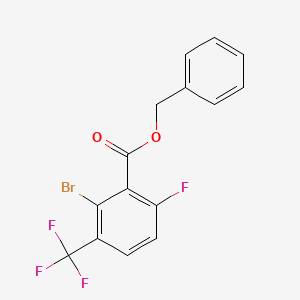
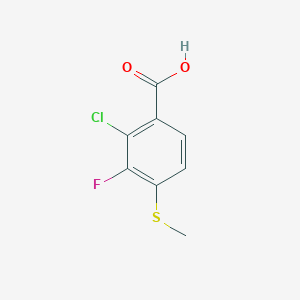
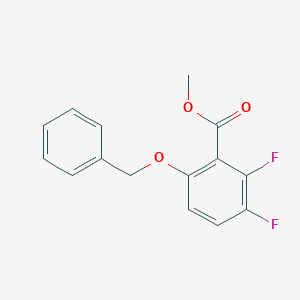
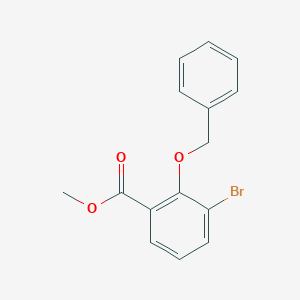
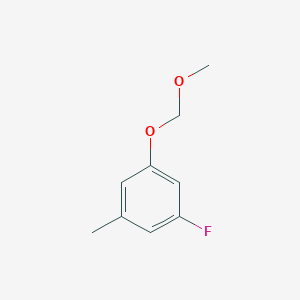
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)
